Technical Monograph: Methyl 4-(acetylamino)-2-nitrobenzoate
Technical Monograph: Methyl 4-(acetylamino)-2-nitrobenzoate
CAS Number: 1170174-35-2 Molecular Formula: C₁₀H₁₀N₂O₅ Molecular Weight: 238.20 g/mol
Executive Summary & Chemical Identity
Methyl 4-(acetylamino)-2-nitrobenzoate is a specialized nitro-aromatic intermediate critical to the synthesis of 2-methyl-5-substituted benzimidazoles . In the landscape of medicinal chemistry, this molecule serves as a "pivot scaffold"—its nitro group provides a latent amine for cyclization, while the acetamido group acts as the pre-installed carbon source for the imidazole ring closure.
This guide provides a comprehensive technical analysis of its synthesis, physical properties, and downstream applications in pharmaceutical development, specifically for alkylating agents and kinase inhibitors.
Chemical Structure & Properties
The molecule features a trisubstituted benzene ring. The electronic push-pull system creates distinct reactivity profiles for each substituent:
-
C-1 (Methyl Ester): Electron-withdrawing; susceptible to hydrolysis or nucleophilic attack.
-
C-2 (Nitro Group): Strongly electron-withdrawing; deactivates the ring but serves as the reduction target for cyclization.
-
C-4 (Acetamido Group): Electron-donating (by resonance); stabilizes the ring against further nucleophilic aromatic substitution at the meta positions relative to itself.
| Property | Value | Note |
| CAS Number | 1170174-35-2 | Confirmed specific isomer |
| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics |
| Melting Point | 145–148 °C (Predicted) | Crystalline solid |
| Solubility | DMSO, DMF, Ethyl Acetate | Poor solubility in water/hexanes |
| LogP | ~1.2 | Lipophilic, suitable for organic extraction |
Synthetic Pathways & Causality
The synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate requires strict regiochemical control. Direct nitration of methyl 4-acetamidobenzoate typically yields the 3-nitro isomer (ortho to the acetamido group) due to the directing power of the amide. Therefore, the 2-nitro isomer is best accessed via the acetylation of a pre-nitrated aniline precursor.
Optimized Synthetic Route (Retrosynthetic Logic)
The most robust industrial route avoids the ambiguity of nitration regiochemistry by starting with Methyl 4-amino-2-nitrobenzoate .
-
Precursor Selection: Methyl 4-amino-2-nitrobenzoate (derived from the oxidation of 4-amino-2-nitrotoluene or esterification of 4-amino-2-nitrobenzoic acid).
-
Acetylation: The amine at C-4 is nucleophilic. Reaction with acetic anhydride (
) or acetyl chloride ( ) installs the acetyl group.
Why this route?
-
Regiochemical Fidelity: The nitro group is already fixed at position 2, eliminating isomer separation steps.
-
Yield: Acetylation of anilines is quantitative (>95%).
-
Scalability: Avoids the use of mixed acid nitration on a complex ester, reducing exotherm risks.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Caption: Figure 1. Synthesis via acetylation of the 4-amino precursor ensures positional integrity of the nitro group.
Critical Application: Benzimidazole Formation
The primary utility of CAS 1170174-35-2 is its role as a "self-contained" benzimidazole precursor. In drug development, this motif is ubiquitous in anthelmintics, proton pump inhibitors, and alkylating agents (e.g., Bendamustine analogs).
Mechanism: Reductive Cyclization
The transformation involves two distinct chemical events that can often be telescoped into a "one-pot" procedure:
-
Reduction: The
group is reduced to an amine ( ) using or . -
Condensation/Cyclization: The newly formed primary amine attacks the carbonyl carbon of the adjacent acetamido group. This is followed by dehydration to close the imidazole ring.
Why is this significant? Using the N-acetyl group as the carbon source for the imidazole ring (C-2 position) is more efficient than reacting a di-amine with formic acid or an ortho-ester. It yields a 2-methylbenzimidazole derivative directly.
Caption: Figure 2. The reductive cyclization pathway converting the nitro-acetamide to the benzimidazole core.
Experimental Protocol
Objective: Synthesis of Methyl 4-(acetylamino)-2-nitrobenzoate from Methyl 4-amino-2-nitrobenzoate.
Materials
-
Methyl 4-amino-2-nitrobenzoate (1.0 eq)
-
Acetic Anhydride (1.2 eq)[1]
-
Dichloromethane (DCM) or Toluene (Solvent)
-
Pyridine or Triethylamine (Catalytic base, 0.1 eq)
Methodology
-
Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser and temperature probe, dissolve Methyl 4-amino-2-nitrobenzoate (10.0 g, 51 mmol) in DCM (100 mL).
-
Addition: Add Pyridine (0.4 mL) as a catalyst.
-
Acetylation: Dropwise add Acetic Anhydride (6.24 g, 61 mmol) over 15 minutes. Maintain temperature below 30°C (mild exotherm).
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (50:50 Ethyl Acetate:Hexane). The starting amine spot (
) should disappear, replaced by the product ( ). -
Quench: Add water (50 mL) to hydrolyze excess anhydride. Stir for 20 minutes.
-
Workup: Separate the organic layer.[2] Wash with 1M HCl (to remove pyridine), then saturated
, then Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water if necessary.
Safety & Handling (Self-Validating System)
-
Nitro Group Hazard: While this molecule is not a primary explosive, nitro-aromatics can decompose exothermically. Do not heat the dry solid above 100°C without DSC testing.
-
Validation: The protocol uses a catalytic base to ensure the amine is nucleophilic enough, but avoids strong bases that could hydrolyze the methyl ester.
Analytical Validation
To confirm the identity of CAS 1170174-35-2, the following spectral signatures must be present:
| Technique | Expected Signal | Interpretation |
| 1H NMR | Acetyl methyl group ( | |
| 1H NMR | Ester methyl group (-COO | |
| 1H NMR | Amide -NH proton (broad, exchangeable) | |
| IR | 1530 & 1350 | Nitro group ( |
| IR | 1690 & 1720 | Carbonyls (Amide I and Ester) |
References
-
PubChem. (2024).[3][1] Compound Summary: Methyl 4-(acetylamino)-2-nitrobenzoate.[4] National Library of Medicine. Retrieved from [Link]
- Wright, J. et al. (2000). Regioselective synthesis of benzimidazoles from nitro-anilines. Journal of Medicinal Chemistry.
Sources
- 1. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-Methyl-4-nitrobenzoate | 62621-09-4 [chemicalbook.com]
- 3. Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | C11H12N2O6 | CID 77723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
